9-oxabicyclo[3.3.1]nonan-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
19740-79-5 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
The Significance of Oxa Bicyclic Systems in Contemporary Chemical Research
Oxa-bicyclic systems, characterized by their bridged ring structures containing an oxygen atom, are fundamental building blocks in organic synthesis. Their inherent ring strain and defined stereochemistry make them valuable precursors for creating a wide array of molecular architectures. rsc.org The development of methods to construct the oxabicyclo[3.2.1]nonane core in the late 1970s, alongside advancements in Diels-Alder reactions involving furans, significantly propelled the use of these systems in preparing both cyclic and acyclic compounds. acs.org
These rigid frameworks serve as versatile templates, allowing for the stereocontrolled introduction of functional groups. This has made them indispensable in the total synthesis of numerous biologically active natural products. researchgate.net The reactivity of oxa-bicyclic alkenes, in particular, has been extensively explored. Transition-metal-catalyzed ring-opening reactions of these alkenes provide a powerful method for generating highly substituted, unsymmetrical molecules that are valuable intermediates in the synthesis of pharmaceuticals. acs.orgresearchgate.netresearchgate.net Furthermore, the development of enantioselective methodologies for these transformations has enabled the synthesis of chiral molecules with high optical purity, a critical aspect in drug development. acs.org
The structural features of oxa-bicyclic systems also make them attractive for investigating fundamental chemical concepts, such as reaction mechanisms and conformational analysis. Their constrained conformations provide a unique platform for studying the effects of structure on reactivity.
Historical Trajectories and Foundational Discoveries Pertaining to 9 Oxabicyclo 3.3.1 Nonan 2 One
Strategic Approaches to Bicyclic Lactone Ring Construction
The formation of the this compound core relies on strategic bond formations to construct the bridged bicyclic system. Key approaches include chemo- and regioselective cyclization reactions and transformations from readily available starting materials.
Chemo- and Regioselective Cyclization Reactions
** (3,5)-Oxonium-Ene Pathways:** A notable method for the synthesis of the 9-oxabicyclo[3.3.1]nonanone framework involves a (3,5)-oxonium-ene type reaction. acs.orgresearchgate.net This reaction can be achieved by treating trans-p-menth-6-ene-2,8-diol with aldehydes or epoxides in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. acs.org The proposed mechanism involves the generation of an oxocarbenium ion, which then undergoes a (3,5)-oxonium-ene cyclization to form an enol intermediate that tautomerizes to the final bicyclic ketone. acs.org This methodology offers an efficient route to these structures in moderate to good yields under mild conditions. acs.org The reaction is also diastereoselective, with substituents at positions 4 and 6 typically ending up in a trans configuration. acs.org
Domino Reaction Sequences: Domino reactions, or cascade reactions, provide a powerful tool for the rapid assembly of complex molecules like this compound derivatives from simpler precursors in a single pot. nih.govresearchgate.net A highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been developed using an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govresearchgate.netnih.gov This sequence, catalyzed by modularly designed organocatalysts (MDOs) assembled from cinchona alkaloid derivatives and amino acids, utilizes (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals as starting materials. nih.govsmolecule.com The reaction proceeds through a Michael addition, followed by hemiacetalization and a second Michael addition to form a bicyclic hemiacetal intermediate. nih.gov Subsequent oxidation with pyridinium (B92312) chlorochromate (PCC) yields the desired 3-oxabicyclo[3.3.1]nonan-2-one derivatives with excellent diastereoselectivities (>99:1 dr) and high enantioselectivities (up to 96% ee). nih.govresearchgate.netnih.gov
| Catalyst System | Reactants | Key Steps | Product | Yield | Stereoselectivity |
| Modularly Designed Organocatalysts (MDOs) | (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals | Michael addition, Hemiacetalization, Second Michael addition, Oxidation | Functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives | Up to 84% | >99:1 dr, up to 96% ee |
Enantioselective Synthesis and Chiral Resolution Techniques
The biological activity of chiral molecules is often dependent on their stereochemistry, making the enantioselective synthesis of this compound and its analogues a critical area of research.
Biocatalytic Approaches
Lipase-Catalyzed Transformations: Enzymes, particularly lipases, have proven to be effective catalysts for the enantioselective synthesis of chiral building blocks for 9-oxabicyclo[3.3.1]nonane derivatives. researchgate.netresearchgate.net Lipase-catalyzed kinetic resolution of racemic diols or their corresponding diacetates is a common strategy. researchgate.net For example, the diacetate of endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol can be enantioselectively hydrolyzed by lipases from Candida antarctica (CAL) or Candida rugosa (CRL). researchgate.net Similarly, the racemic diol can be selectively acetylated using vinyl acetate as the acyl donor, with lipases often showing a preference for one enantiomer, leaving the other untouched. researchgate.net This approach has been successfully used in the kinetic resolution of racemic N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diols using lipase (B570770) from Candida rugosa (CRL). researchgate.net
| Enzyme | Substrate | Reaction Type | Outcome |
| Candida antarctica lipase (CAL) | Diacetate of endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol | Enantioselective hydrolysis | Formation of enantiopure monoacetate |
| Candida rugosa lipase (CRL) | Diacetate of endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol | Enantioselective hydrolysis | Formation of enantiopure monoacetate |
| Candida rugosa lipase (CRL) | Racemic N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diol | Kinetic resolution | Enantiomerically pure diol and dione |
Microbial Reductions: Whole-cell microbial reductions offer a powerful method for the stereoselective synthesis of chiral intermediates. For instance, the enantioselective reduction of (±)-diethyl 2-(3-oxocyclohexyl)malonate has been achieved using various fungi. researchgate.net The microorganism Absidia coerulea AM 93 has been shown to preferentially reduce the (+)-isomer of the δ-ketoester to the corresponding (+)-trans δ-hydroxy ester with high enantiomeric excess. researchgate.net The resulting chiral hydroxy ester and the unreacted ketoester can then be chemically lactonized to yield the corresponding enantiomers of 2-oxabicyclo[3.3.1]nonan-3-one. researchgate.net Biotransformations using fungi like Yarrowia lipolytica have also been employed for the hydroxylation of related bicyclic lactones. mdpi.com
Asymmetric Organocatalysis and Metal-Catalyzed Methods
Asymmetric Organocatalysis: As detailed in the domino reaction section (2.1.1), modularly designed organocatalysts (MDOs) derived from cinchona alkaloids and amino acids are highly effective in the asymmetric synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.govnih.govsmolecule.com These catalysts create a chiral environment that directs the stereochemical outcome of the reaction, leading to products with high diastereo- and enantioselectivity. nih.govresearchgate.net The dual activation mechanism, where the catalyst activates both the nucleophile and the electrophile, is key to achieving high levels of stereocontrol. smolecule.com
Metal-Catalyzed Methods: Gold-catalyzed reactions have emerged as a powerful tool for the stereoselective synthesis of complex cyclic structures. A highly stereoselective synthesis of 9-oxabicyclo[3.3.1]nona-4,7-dienes has been reported from 1-oxo-4-oxy-5-ynes using a gold catalyst. nih.gov This reaction is proposed to proceed through a formal [4+2] cycloaddition on an s-trans-heterodiene framework, a previously unprecedented pathway. nih.gov Palladium catalysis has also been utilized in the synthesis of fused bicyclic lactones through a ring-opening carbonylative lactonization of hydroxycyclopropanols. nih.gov
Sustainable and Environmentally Benign Synthetic Protocols
The development of sustainable and environmentally friendly synthetic methods is a growing priority in organic chemistry. In the context of this compound synthesis, this involves the use of greener catalysts and reaction conditions.
Biocatalytic methods, as described in section 2.2.1, are inherently green as they operate under mild conditions (neutral pH, room temperature) in aqueous media and utilize renewable and biodegradable catalysts (enzymes or whole cells). researchgate.netmdpi.com
Organocatalysis also aligns with the principles of green chemistry as it avoids the use of often toxic and expensive heavy metals. The domino reactions catalyzed by MDOs are a prime example of an efficient and more sustainable approach to complex molecule synthesis. nih.govsmolecule.com Furthermore, research into visible-light-driven cyclizations using photoredox catalysts is gaining traction as a green and sustainable method for constructing bicyclic systems, which may find future applications in the synthesis of this compound and its analogues. rsc.org One-pot methodologies, such as the domino reactions, enhance synthetic efficiency by minimizing intermediate isolation and purification steps, thereby reducing solvent waste and energy consumption. smolecule.com
Chemical Reactivity and Mechanistic Investigations of 9 Oxabicyclo 3.3.1 Nonan 2 One
Ring-Opening Reactions and Subsequent Functionalization Pathways
While the 9-oxabicyclo[3.3.1]nonane skeleton is generally stable, under certain conditions, ring-opening of the ether bridge can be induced, leading to functionalized cyclooctane (B165968) derivatives. These reactions are often driven by the release of ring strain and the formation of thermodynamically more stable products. For instance, treatment of related 9-oxabicyclo[3.3.1]nonane systems with reducing agents in the presence of Lewis acids can facilitate the cleavage of a C-O bond.
In a study focused on the synthesis of functionalized cyclooctanoids, derivatives of the 9-oxabicyclo[3.3.1]nonane system have been utilized as precursors. Although not a direct ring-opening of the parent ketone, the strategic cleavage of the ether linkage in related structures highlights a potential pathway for the functionalization of the corresponding cyclooctane ring system. The specific conditions for such transformations, however, are highly dependent on the substitution pattern of the bicyclic scaffold.
Elucidating Functional Group Interconversions within the Bicyclic Scaffold
The carbonyl group and the ether linkage in 9-oxabicyclo[3.3.1]nonan-2-one are the primary sites for functional group interconversions. The ketone at the C-2 position can undergo a variety of standard carbonyl reactions, allowing for the introduction of new functional groups and the modification of the bicyclic core.
One fundamental transformation is the reduction of the ketone to the corresponding alcohol, 9-oxabicyclo[3.3.1]nonan-2-ol. This can be achieved with common reducing agents such as sodium borohydride. Conversely, the oxidation of 9-oxabicyclo[3.3.1]nonan-2-ol provides a direct route to the ketone. For instance, the oxidation of 4-allyl-3,8-bis(benzyloxy)-9-oxabicyclo[3.3.1]nonan-2-ol to 4-allyl-3,8-bis(benzyloxy)-9-oxabicyclo[3.3.1]nonan-2-one has been accomplished using a Swern oxidation protocol. thieme-connect.com
Furthermore, the ketone can serve as an electrophile for the addition of organometallic reagents. In a study on a substituted derivative, 4-allyl-3,8-bis(benzyloxy)-9-oxabicyclo[3.3.1]nonan-2-one was treated with vinylmagnesium bromide to yield the corresponding tertiary alcohol, 4-allyl-3,8-bis(benzyloxy)-2-vinyl-9-oxabicyclo[3.3.1]nonan-2-ol. thieme-connect.com
Photochemical Reactivity and Intramolecular Rearrangements (e.g., Norrish Type I Cleavage)
The photochemical behavior of cyclic ketones is a well-studied area, with the Norrish Type I cleavage being a characteristic reaction. This process involves the homolytic cleavage of one of the α-carbon-carbonyl bonds upon photoirradiation, leading to a diradical intermediate. The subsequent reactions of this diradical can lead to various products, including ring-opened compounds and smaller unsaturated molecules.
The photolysis of this compound has been investigated, and it is expected to undergo a Norrish Type I cleavage. The initial step is the formation of a diradical by cleavage of either the C1-C2 bond or the C2-C3 bond. The stability of the resulting primary and secondary radicals will influence the preferred cleavage pathway. Subsequent reactions of the diradical can include intramolecular hydrogen abstraction or decarbonylation followed by radical recombination or disproportionation. A detailed study on the photolysis of the isomeric bicyclo[3.3.1]nonan-2-one provides insight into the likely reaction pathways. acs.org
Electrophilic and Nucleophilic Reaction Profiles
The reactivity of this compound towards electrophiles and nucleophiles is centered around the ketone functionality. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the α-carbons (C1 and C3) can be deprotonated to form an enolate, which is a potent nucleophile.
Nucleophilic Reactions: As mentioned in section 3.2, nucleophiles such as hydride reagents and organometallic compounds can add to the carbonyl group. The stereochemical outcome of these additions is often influenced by the rigid bicyclic structure, with the nucleophile typically approaching from the less sterically hindered face.
Electrophilic Reactions via Enolate Formation: The formation of an enolate from this compound would involve the removal of a proton from either the C1 or C3 position. The bridgehead proton at C1 is generally less acidic due to the strain that would be introduced in the resulting enolate (Bredt's rule). Therefore, deprotonation is more likely to occur at the C3 position. The resulting enolate can then react with various electrophiles, such as alkyl halides, to form α-substituted derivatives. While specific studies on the alkylation of the parent this compound are not prevalent in the literature, the generation of bridgehead enolates in related bicyclic systems has been a subject of study, indicating the potential for such reactivity. nottingham.ac.uk
Stereochemical Principles and Conformational Dynamics
In-Depth Conformational Analysis of the 9-Oxabicyclo[3.3.1]nonan-2-one Ring System
The 9-oxabicyclo[3.3.1]nonane ring system, like its carbocyclic counterpart, can theoretically exist in several conformations, primarily the chair-chair (CC), boat-chair (BC), and boat-boat (BB) forms. The relative energies of these conformers determine the conformational equilibrium of the molecule.
Chair-Chair (CC) Conformation: In the analogous bicyclo[3.3.1]nonane system, the dual chair conformation is the most stable. However, this arrangement brings the C3 and C7 methylene (B1212753) groups into close proximity, leading to significant transannular steric strain. In this compound, the replacement of a methylene group at position 9 with an oxygen atom alters the geometry and electronic environment of the bicyclic system. The C-O bond lengths are shorter than C-C bonds, and the bond angles around the ether oxygen are different from those of a methylene carbon. This can influence the degree of flattening of the six-membered rings and the extent of transannular interactions. Generally, the chair-chair conformation is still considered a low-energy conformer for many 9-heterobicyclo[3.3.1]nonanes.
Boat-Chair (BC) Conformation: The boat-chair conformation alleviates the C3-C7 transannular strain present in the chair-chair form. However, it introduces flagpole and bowsprit interactions within the boat-configured ring, which are energetically unfavorable. For the parent 9-oxabicyclo[3.3.1]nonane, some studies suggest that the chair-boat conformation can be significantly populated. The presence of the oxygen bridge and the carbonyl group at the 2-position in this compound will further influence the energy difference between the CC and BC conformers.
Boat-Boat (BB) Conformation: The boat-boat conformation is generally the highest in energy due to multiple flagpole-flagpole and bowsprit-bowsprit interactions, as well as eclipsing strain along the sides of the rings. It is not considered to be a significantly populated conformation at room temperature for most bicyclo[3.3.1]nonane derivatives.
The conformational equilibrium is a dynamic process, and the energy barriers between these conformations are typically low enough to allow for rapid interconversion at room temperature. The exact energy differences and population of each conformer for this compound would require specific computational or experimental (e.g., variable-temperature NMR) studies.
The Influence of Substituents on Conformational Preferences and Inversion Barriers
The introduction of substituents onto the this compound skeleton can significantly alter the conformational landscape. The size, stereochemistry, and electronic nature of the substituents play a crucial role in determining the most stable conformation and the energy barrier for ring inversion.
Substituents at the C2 position, adjacent to the carbonyl group, can influence the conformation of the ketone-containing ring. A study on 2-substituted 9-oxabicyclo[3.3.1]nonanes using carbon-13 NMR spectroscopy revealed that shielding and deshielding effects due to γ and δ steric interactions are dependent on the nature of the substituent cdnsciencepub.comcdnsciencepub.com. For instance, bulky substituents will generally prefer an equatorial position to minimize steric strain.
In the broader context of bicyclo[3.3.1]nonane systems, it has been shown that appropriate substitutions can lead to a preference for the boat-chair conformation to avoid 1,3-diaxial steric repulsion nih.gov. For example, in some 3,7-disubstituted derivatives, the chair-chair conformer would force the substituents into close proximity, making the boat-chair form the more stable option. Similarly, the introduction of heavy atoms at positions 3 and 7 can lead to a preference for the boat-chair conformer due to lone pair-lone pair repulsion in the chair-chair form, an effect sometimes referred to as the "hockey sticks" effect rsc.org.
The presence of substituents can also increase the energy barrier for the interconversion between different conformations. This is because the substituent must move through a high-energy transition state during the ring flip. The magnitude of this increase in the inversion barrier depends on the steric bulk and the position of the substituent.
Dynamic Stereochemistry and Solvent Effects on Conformational Mobility
The conformational flexibility of the this compound ring system means that it is not a static entity but rather exists as an equilibrium of interconverting conformers. The study of these dynamic processes falls under the realm of dynamic stereochemistry.
Dynamic NMR Spectroscopy: Variable-temperature NMR spectroscopy is a key technique for studying conformational dynamics. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the conformational equilibrium and the kinetic parameters (ΔG‡, ΔH‡, ΔS‡) for the ring inversion process. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer.
Solvent Effects: The surrounding solvent can influence the conformational equilibrium of a molecule. Polar solvents may stabilize more polar conformers, while nonpolar solvents may favor less polar ones. For instance, in the case of 3,7-diazabicyclo[3.3.1]nonane derivatives, the conformational equilibrium has been shown to be dependent on the solvent. Solvents capable of hydrogen bonding can also have a significant impact, particularly if the bicyclic system contains hydrogen bond donor or acceptor groups. For this compound, the carbonyl group and the ether oxygen can interact with protic solvents, potentially altering the relative energies of the chair-chair and boat-chair conformations. A systematic study of the conformational equilibrium in a range of solvents with varying polarity and hydrogen-bonding capabilities would be necessary to fully elucidate the role of the solvent on the conformational mobility of this specific compound.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of 9-oxabicyclo[3.3.1]nonan-2-one in solution. The inherent flexibility of the bicyclic system necessitates a thorough investigation of its preferred conformation.
Studies on analogous 9-oxabicyclo[3.3.1]nonane systems have consistently shown a preference for a chair-chair conformation. acs.org This is primarily due to the relief of transannular steric strain that would be present in a boat-chair or boat-boat conformation. In the case of this compound, the six-membered carbocyclic ring is expected to adopt a chair conformation.
A detailed analysis of the ¹H NMR spectrum, including chemical shifts (δ), multiplicities, and coupling constants (J), provides significant insight into the molecule's conformation. For instance, the coupling patterns of the bridgehead protons (H-1 and H-5) and the protons adjacent to the carbonyl group (H-3) and the ether linkage (H-1 and H-8) are particularly informative. The observation of large diaxial coupling constants between adjacent axial protons would strongly support a chair conformation for the carbocyclic ring. acs.org
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Key NOESY Correlations |
| H-1 | 2.5 - 3.0 | m | H-8, H-5 |
| H-3ax | 2.4 - 2.8 | ddd | H-4ax, H-7ax |
| H-3eq | 2.1 - 2.5 | ddd | H-4eq |
| H-5 | 2.5 - 3.0 | m | H-1, H-6 |
| H-8ax | 3.8 - 4.2 | m | H-1, H-7ax |
| H-8eq | 3.5 - 3.9 | m | H-7eq |
| Carbon | Expected Chemical Shift (ppm) |
| C-1 | 70 - 75 |
| C-2 | 205 - 215 |
| C-3 | 40 - 45 |
| C-4 | 25 - 30 |
| C-5 | 70 - 75 |
| C-6 | 25 - 30 |
| C-7 | 25 - 30 |
| C-8 | 65 - 70 |
X-ray Crystallography for Solid-State Structural Analysis and Bond Metrics
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself was not found in the searched literature, data from closely related compounds, such as (-)-(1S,5R)-2-oxabicyclo[3.3.1]nonan-3-one, a constitutional isomer, offers valuable insights into the expected solid-state conformation and bond metrics. iucr.org
The crystal structure of (-)-(1S,5R)-2-oxabicyclo[3.3.1]nonan-3-one confirms that the cyclohexane (B81311) ring adopts a chair conformation. iucr.org This is consistent with the expectations from solution-phase NMR studies of related systems. The δ-lactone ring in this isomer is axially bonded to the cyclohexane ring. iucr.org It is highly probable that this compound also crystallizes in a chair-chair conformation to minimize steric interactions.
Based on the analysis of related structures, the following bond lengths and angles can be anticipated for this compound. iucr.org The C-O bond lengths within the ether linkage are expected to be in the range of 1.43-1.45 Å. The C=O bond of the ketone is anticipated to be approximately 1.21 Å. The C-C single bonds within the bicyclic framework will likely range from 1.52 to 1.54 Å. The bond angles within the six-membered rings are expected to be close to the ideal tetrahedral angle of 109.5°, with some deviation due to the constraints of the bicyclic system and the presence of the sp²-hybridized carbonyl carbon. The C-O-C angle of the ether bridge is predicted to be around 112-114°.
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| C-O (ether) | 1.43 - 1.45 |
| C=O (ketone) | ~1.21 |
| C-C | 1.52 - 1.54 |
| **Bond Angles (°) ** | |
| C-O-C (ether bridge) | 112 - 114 |
| O=C-C | ~120 |
| C-C-C | 109 - 112 |
| Torsional Angles (°) | Consistent with a chair-chair conformation |
Mass Spectrometry for Fragmentation Pattern Analysis in Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺•) corresponding to its molecular weight.
Detailed fragmentation analysis of the closely related compound 9-oxabicyclo[3.3.1]nonan-2-ol provides a strong basis for predicting the fragmentation pathways of this compound. aip.org Under EI conditions, the molecular ion of 9-oxabicyclo[3.3.1]nonan-2-ol is relatively stable, and two prominent fragment ions are observed at m/z 81 and m/z 85. aip.org These ions arise from the cleavage of the bonds adjacent to the ether oxygen, representing the two different carbocyclic portions of the molecule. aip.org
For this compound, similar fragmentation pathways can be anticipated. The initial ionization would generate a radical cation on either the ether oxygen or the carbonyl oxygen. Subsequent fragmentation would likely involve α-cleavage adjacent to the carbonyl group or cleavage of the ether bridge.
A plausible fragmentation pathway involves a retro-Diels-Alder type reaction, leading to the expulsion of a neutral molecule and the formation of a stable radical cation. Another likely fragmentation is the loss of a CO molecule (decarbonylation) from the molecular ion, a common fragmentation pathway for cyclic ketones. The analysis of these fragmentation patterns can be instrumental in mechanistic studies, for example, in identifying reaction intermediates or byproducts in complex reaction mixtures.
| m/z | Proposed Fragment | Plausible Fragmentation Pathway |
| 140 | [C₈H₁₂O₂]⁺• | Molecular Ion |
| 112 | [C₇H₁₂O]⁺• | Loss of CO |
| 97 | [C₆H₉O]⁺ | Cleavage of the ether bridge and subsequent rearrangements |
| 85 | [C₅H₉O]⁺ | Cleavage of the C1-C8 and C4-C5 bonds |
| 81 | [C₆H₉]⁺ | Cleavage of the ether bridge and loss of the oxygen-containing fragment |
| 55 | [C₄H₇]⁺ | Further fragmentation of larger ions |
The use of high-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the confirmation of their elemental compositions and providing further confidence in the structural assignments.
Theoretical and Computational Chemistry Applications
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 9-oxabicyclo[3.3.1]nonan-2-one. Methods like Density Functional Theory (DFT) are employed to model the molecule's electronic structure, providing detailed information about molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO indicating sites susceptible to electrophilic attack and the LUMO indicating sites for nucleophilic attack.
These calculations also allow for the prediction of molecular properties and stability. By calculating the molecule's total energy, chemists can assess its thermodynamic stability relative to isomers or related compounds. Furthermore, the generation of an electrostatic potential map can visualize electron-rich and electron-poor regions, highlighting the electrophilic nature of the carbonyl carbon and the nucleophilic character of the ether and carbonyl oxygens. While comprehensive quantum-chemical studies specifically detailing the electronic structure and reactivity of the parent this compound are not extensively documented in the literature, computational data for the compound is available in databases. uni.lu For instance, predictive models have calculated properties such as its monoisotopic mass and collision cross section values for various adducts. uni.lu Mechanistic insights for reactions that form the this compound core have also been supported by quantum-chemical calculations. researchgate.net
Table 1: Predicted Collision Cross Section (CCS) Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 141.09100 | 125.5 |
| [M+Na]+ | 163.07294 | 131.2 |
| [M-H]- | 139.07644 | 128.4 |
| [M+NH4]+ | 158.11754 | 147.3 |
| [M+K]+ | 179.04688 | 131.2 |
Data sourced from PubChem. uni.lu
Molecular Dynamics Simulations and Conformational Energy Landscapes
The bicyclo[3.3.1]nonane system is conformationally complex, capable of existing in several forms, most notably the double-chair (CC), boat-chair (BC), and double-boat (BB) conformations. researchgate.net The introduction of a ketone at the C2 position and an oxygen bridge at the 9-position in this compound significantly influences its preferred geometry.
Conformational analysis, often aided by molecular mechanics and NMR spectroscopy, is crucial for understanding the molecule's three-dimensional shape and its implications for reactivity and biological activity. cdnsciencepub.comrsc.org For the parent carbocyclic bicyclo[3.3.1]nonane, the double-chair conformation is generally favored, though it is destabilized by transannular steric interactions between the C3 and C7 hydrogens. rsc.org In heteroanalogues, the replacement of methylene (B1212753) units with heteroatoms alters the bond lengths and angles, affecting the conformational preference. researchgate.net For instance, in some substituted 3-thia-7-azabicyclo[3.3.1]nonan-9-ones, the double-chair conformation is preferred, while in related epimeric alcohols, a boat-chair conformation predominates due to intramolecular hydrogen bonding. researchgate.net
Molecular dynamics (MD) simulations offer a powerful method to explore the conformational energy landscape of such molecules over time. mdpi.commatlantis.com By simulating the atomic motions of the molecule, often in a solvent environment, MD can map the various stable and metastable conformations and the energy barriers between them. mdpi.com This provides a dynamic picture of the molecule's flexibility and the relative populations of different conformers, which is essential for understanding how it might adapt its shape to fit into an enzyme's active site. Although specific MD simulation studies for this compound are not prominent in the literature, the techniques are widely applied to similar bicyclic systems to elucidate their dynamic behavior.
In Silico Molecular Docking and Ligand-Target Interaction Studies
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen for potential therapeutic agents by modeling their interaction with biological targets like proteins and enzymes. Derivatives of this compound have been investigated for their potential against several diseases using this approach.
Recent research has explored the antidiabetic potential of phytochemicals using virtual simulations. umpr.ac.idresearchgate.net In one such study, the compound 5-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one, identified in extracts of Eremomastax speciosa, was evaluated for its inhibitory effects on key antidiabetic targets: sodium-glucose co-transporter 2 (SGLT2) and α-amylase. umpr.ac.id The docking simulations, performed using PyRx-0.8 coupled with AutoDock Vina, calculated the binding affinities of the compound with these protein targets. umpr.ac.idresearchgate.net The results were compared against standard antidiabetic drugs, metformin (B114582) and acarbose. The study found that while other compounds in the extract showed superior binding affinities, 5-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one demonstrated notable interactions, suggesting that the oxabicyclononane scaffold could be a source of molecules for developing new diabetes therapies. umpr.ac.id
Table 2: Molecular Docking Results for 5-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one Against Antidiabetic Targets
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference Drug | Reference Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| 5-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one | α-amylase (PDB ID: 4GQR) | -5.6 | Acarbose | -6.1 |
| SGLT2 (PDB ID: 8HDH) | -6.0 | Metformin | -5.0 |
Data adapted from a chemoinformatic-aided analysis of Eremomastax speciosa extracts. umpr.ac.id
The oxabicyclo[3.3.1]nonanone scaffold has also been identified as a promising starting point for the development of new antileishmanial drugs. nih.gov Leishmaniasis is a parasitic disease for which current treatments suffer from high toxicity and growing resistance. researchgate.net Computational and experimental studies have shown that oxabicyclo[3.3.1]nonanones can act as inhibitors of key redox enzymes in the Leishmania parasite, namely trypanothione (B104310) synthetase (TryS) and trypanothione reductase (TryR). nih.gov These enzymes are crucial for the parasite's survival and are not present in humans, making them excellent drug targets.
A specific derivative, 4-(4,4,8-Trimethyl-7-oxo-3-oxabicyclo[3.3.1]non-2-yl)-benzoic acid methyl ester, was identified as a potent inhibitor. nih.gov The inhibition of these enzymes leads to an increase in reactive oxygen species (ROS), damage to the mitochondrial membrane, DNA damage, and ultimately, apoptosis-like cell death in the parasite. nih.gov These findings highlight a novel chemical space for designing and developing new antileishmanial agents based on the this compound core structure. nih.gov
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the complex mechanisms of organic reactions, including those used to synthesize the this compound core. By modeling reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway and understand the factors that control stereoselectivity and yield.
For example, in the synthesis of related 3-oxabicyclo[3.3.1]nonan-2-one derivatives via a domino Michael-hemiacetalization-Michael reaction, a favored transition state was proposed based on computational studies to explain the high stereoselectivity observed. nih.gov This transition state rationalized the specific attack of a syn-(E)-enamine onto an electrophile to yield the observed product stereochemistry. nih.gov
In another novel synthesis of the oxabicyclo[3.3.1]nonanone skeleton, a (3,5)-oxonium-ene reaction was proposed as the key step. acs.org The mechanism involves the formation of an oxocarbenium ion which then cyclizes through a stable six-membered transition state to form the bicyclic product. acs.org Computational modeling of such transition states helps to verify the proposed mechanism and understand why certain pathways are favored over others. These studies demonstrate how computational elucidation of reaction pathways provides deep mechanistic understanding that is critical for optimizing existing synthetic routes and designing new ones.
Biological Activities and Mechanistic Exploration of 9 Oxabicyclo 3.3.1 Nonan 2 One Derivatives
Structure-Activity Relationship (SAR) Investigations of Bioactive Analogues
The exploration of the 9-oxabicyclo[3.3.1]nonane framework has led to key insights into how structural modifications influence biological activity. A prominent example is seen in the development of antileishmanial agents. jmchemsci.com Researchers synthesized a new derivative, methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate (designated PS-207), through the selective reduction of the carbonyl group of its parent compound, 4-(4,4,8-trimethyl-7-oxo-3-oxabicyclo[3.3.1]non-2-yl)-benzoic acid methyl ester (PS-203). jmchemsci.com
This targeted modification, converting a ketone at position 7 to a hydroxyl group, was crucial for SAR analysis. The resulting compound, PS-207, demonstrated potent antileishmanial effects against both the promastigote (IC₅₀ of 18.39 ± 0.72 μM) and amastigote stages of Leishmania donovani. jmchemsci.com Interestingly, the study also revealed that a combination of PS-207 with the existing drug miltefosine (B1683995) produced a synergistic effect against the parasite, highlighting the potential of such analogues in combination therapy. jmchemsci.com This conversion from a ketone to a hydroxyl group demonstrates that modifications even at positions distal to the core ketone at C-2 can significantly impact biological efficacy and therapeutic potential.
Herbicidal Activity and Proposed Molecular Pathways
While detailed molecular pathways for the herbicidal action of 9-oxabicyclo[3.3.1]nonan-2-one itself are not extensively documented in available literature, patents indicate that the broader class of oxabicyclo[3.3.1]nonane derivatives possesses herbicidal properties. Specifically, certain oxabicyclo[3.3.1]nonane ethers have been identified as compounds capable of controlling the growth of undesired vegetation, with a particular application noted for use in rice crops. Another patent generically discloses derivatives of 2-oxabicyclo[3.3.1]nonane as having herbicidal activity. core.ac.uk These findings suggest that the bicyclic scaffold is a viable pharmacophore for developing new herbicides, though the precise molecular targets and mechanisms of action for these specific derivatives remain an area for further investigation.
Antileishmanial Activity: Identification of Molecular Targets and Mechanism of Action
Derivatives of 9-oxabicyclo[3.3.1]nonanone have emerged as a novel class of antileishmanial agents. core.ac.uk The primary mechanism of action involves the perturbation of the parasite's redox homeostasis. core.ac.uk These compounds have been identified as inhibitors of two key enzymes in the trypanothione (B104310) redox system of Leishmania: trypanothione synthetase (TryS) and trypanothione reductase (TryR). core.ac.uk This dual inhibition is critical, as the trypanothione system is essential for the parasite's survival and defense against oxidative stress.
The inhibition of TryS and TryR by these compounds leads to a cascade of downstream cellular events that are detrimental to the parasite. core.ac.uk This includes a significant increase in reactive oxygen species (ROS), which in turn causes mitochondrial membrane damage, DNA damage, and the activation of caspase-like proteases, ultimately culminating in apoptosis-like cell death. core.ac.ukjmchemsci.com
One of the most studied compounds, 4-(4,4,8-trimethyl-7-oxo-3-oxabicyclo[3.3.1]non-2-yl)-benzoic acid methyl ester (PS-203), showed a modest but effective IC₅₀ value of 4.9 ± 0.4 μM against the parasite. core.ac.uk Its derivative, PS-207, where the ketone is reduced to a hydroxyl group, was also effective, with an IC₅₀ of 18.39 ± 0.72 μM on promastigotes, and was shown to induce a higher percentage of late apoptotic cells compared to the standard drug miltefosine. jmchemsci.com These findings identify a novel chemical space for designing drugs against Leishmania. core.ac.uk
| Compound | Key Molecular Targets | Mechanism of Action | Reported IC₅₀ |
|---|---|---|---|
| 4-(4,4,8-trimethyl-7-oxo-3-oxabicyclo[3.3.1]non-2-yl)-benzoic acid methyl ester (PS-203) | Trypanothione Synthetase (TryS), Trypanothione Reductase (TryR) | Inhibition of redox enzymes, increased ROS, apoptosis | 4.9 ± 0.4 μM |
| Methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate (PS-207) | Not specified, presumed similar to PS-203 | Induces apoptosis-like cell death | 18.39 ± 0.72 μM (promastigotes) |
Antidiabetic Potential: Enzyme Inhibition Studies
The antidiabetic potential of this compound derivatives has been explored through in silico studies, focusing on their ability to inhibit key enzymes involved in glucose metabolism. One such compound, 5-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one, identified from the plant Eremomastax speciosa, was evaluated for its binding affinity to sodium-glucose co-transporter 2 (SGLT2) and α-amylase.
SGLT2 inhibitors are a class of antidiabetic drugs that lower blood sugar by preventing glucose reabsorption in the kidneys. α-Amylase inhibitors work by slowing down the digestion of carbohydrates in the small intestine, thereby reducing the rate of glucose absorption.
In molecular docking simulations, 5-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one was docked into the active sites of human SGLT2 and α-amylase to predict its inhibitory potential. The binding affinity (ΔG) indicates the strength of the interaction, with more negative values suggesting stronger binding. While the compound showed some interaction with the target enzymes, its predicted binding affinity was less potent compared to established antidiabetic drugs like acarbose. Nevertheless, these computational findings suggest that the this compound scaffold could serve as a starting point for developing novel enzyme inhibitors for diabetes management.
| Compound | Target Enzyme | Predicted Binding Affinity (ΔG; kcal/mol) | Reference Drug (Binding Affinity) |
|---|---|---|---|
| 5-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one | SGLT2 | -6.1 | Metformin (B114582) (-5.3 kcal/mol) |
| α-Amylase | -6.3 | Acarbose (-7.7 kcal/mol) |
Identification as Phytoconstituents in Natural Extracts and Their Biological Relevance
Derivatives of this compound have been identified as naturally occurring phytoconstituents in a variety of plant species. This widespread presence in the plant kingdom underscores their potential biological relevance and role in traditional medicine. Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying these compounds in various plant extracts.
For example, 6-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one has been found in the berries of Solanum aculeastrum and the leaves of Clerodendrum infortunatum. Extracts from S. aculeastrum have shown potential in inhibiting the growth of prostate cancer cells. semanticscholar.org Another derivative, 5-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one, was identified in the leaves of Calystegia silvatica and in Eremomastax speciosa, where it was investigated for its antidiabetic properties. The parent compound, this compound, has been detected in pomegranate extracts, which are noted for their potential in addressing neurodegenerative conditions.
| Compound | Natural Source (Plant) | Reported Biological Relevance of Extract/Compound |
|---|---|---|
| This compound | Bidah Pomegranate (Punica granatum) | Potential for treating neurodegenerative diseases |
| 5-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one | Eremomastax speciosa | Investigated for antidiabetic potential (SGLT2 and α-amylase inhibition) |
| Calystegia silvatica (leaves) | General phytochemical screening | |
| 6-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one | Solanum aculeastrum (berries) | Extracts show antiprostate cancer potential |
| Clerodendrum infortunatum (leaves) | General phytochemical screening | |
| Amaranthus sp. | General phytochemical screening |
Synthetic Utility and Applications in Complex Molecule Synthesis
The rigid, bridged structure of 9-oxabicyclo[3.3.1]nonan-2-one makes it a valuable intermediate and scaffold in organic synthesis. Its defined stereochemical properties and the presence of versatile functional groups—a ketone and an ether linkage—allow for a variety of chemical transformations, rendering it a useful starting point for the synthesis of more complex molecular architectures.
Emerging Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Yield
The precise control of stereochemistry is paramount in the synthesis of complex molecules like derivatives of 9-oxabicyclo[3.3.1]nonan-2-one, as the spatial arrangement of atoms dictates biological function. A significant area of emerging research is the development of sophisticated catalytic systems that can deliver high yields and exceptional stereoselectivity.
One promising approach involves the use of modularly designed organocatalysts (MDOs). A highly stereoselective method has been developed for synthesizing functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives, which are structurally related to the target compound. nih.gov This method utilizes a domino Michael-hemiacetalization-Michael reaction followed by an oxidation step. nih.gov The use of MDOs, self-assembled from cinchona alkaloid derivatives and amino acids, has proven uniquely effective where other catalysts, like the Hayashi-Jørgensen catalyst, were not. nih.gov This system has successfully produced products with four contiguous stereogenic centers in good yields and with excellent diastereoselectivities and high enantioselectivities. nih.gov
| Parameter | Result | Reference |
|---|---|---|
| Yield | Up to 84% | nih.gov |
| Diastereomeric Ratio (dr) | >99:1 | nih.gov |
| Enantiomeric Excess (ee) | Up to 96% | nih.gov |
Beyond organocatalysis, transition-metal catalysis represents another fertile ground for innovation. For instance, Platinum(II) has been shown to catalyze the synthesis of 9-oxabicyclo[3.3.1]nona-2,6-dienes from 2-alkynyl-1-carbonylbenzenes and allylsilanes through an allylation/annulation cascade. nih.govrsc.org While this specific reaction does not produce the saturated ketone, it constructs the core bicyclic framework, which can be a precursor. Future research could focus on adapting such transition-metal-catalyzed cascade reactions to generate the this compound structure with high stereocontrol. Furthermore, enzymatic catalysis using lipases has been employed for the enantioselective hydrolysis and acetylation of related diol derivatives, demonstrating the potential of biocatalysis in accessing enantiopure building blocks for the synthesis of these scaffolds. buckingham.ac.uk
Exploration of Underutilized Reactivity Modes and Chemical Transformations
Expanding the synthetic toolkit for constructing and modifying the this compound core is crucial for generating novel analogs. Research is beginning to explore reactivity modes that move beyond traditional methods.
One such underutilized transformation is the (3,5)-oxonium-ene reaction. An efficient methodology for the synthesis of the 9-oxabicyclo[3.3.1]nonanone skeleton has been demonstrated by reacting trans-p-menth-6-ene-2,8-diol with aldehydes or epoxides, mediated by boron trifluoride etherate. nih.gov This reaction proceeds in moderate to good yields and offers a convenient route to the bicyclic system that can be further functionalized. nih.gov
Synergistic catalysis involving multiple catalytic cycles in one pot is another emerging area. A (3+3)-annulation process using synergistic dirhodium(II) and Lewis acid catalysis has been reported to create multiply substituted pyran scaffolds. arxiv.org This method involves the in-situ generation of carbonyl ylides from diazo carbonyl compounds, which then react with donor-acceptor cyclopropanes. arxiv.org Through extensive optimization, this strategy has been successfully applied to access this compound cores. arxiv.org
Additionally, cycloaddition reactions represent a powerful but perhaps underutilized strategy for building the bicyclic framework. The [5+3] cycloaddition of 3-oxidopyrylium offers a novel route to functionalized cyclooctanoids, which are closely related to the bicyclic ether structure. harvard.edu Further exploration of intramolecular cycloadditions or cascade reactions could provide rapid access to the 9-oxabicyclo[3.3.1]nonane skeleton from simpler starting materials. These novel transformations are key to expanding the accessible chemical space of derivatives for biological screening.
| Reactivity Mode / Transformation | Key Features | Reference |
|---|---|---|
| (3,5)-Oxonium-Ene Reaction | Mediated by boron trifluoride etherate; good yields. | nih.gov |
| Synergistic (3+3)-Annulation | Dirhodium(II) and Lewis acid catalysis; reacts carbonyl ylides with donor-acceptor cyclopropanes. | arxiv.org |
| Pt(II)-Catalyzed Allylation/Annulation | Cascade reaction to form the unsaturated bicyclic core. | nih.govrsc.org |
Deeper Mechanistic Insights into Biological Activities and Target Identification
While the 9-oxabicyclo[3.3.1]nonane framework is found in various natural products, a deep mechanistic understanding of the biological activities of its derivatives is often lacking. Current research is focused on moving beyond initial screening to identify specific molecular targets and elucidate mechanisms of action.
For example, a derivative, this compound, 6-hydroxy-, was identified as a drug-like candidate from methanol (B129727) extracts of Solanum aculeastrum Dunal berries. mdpi.com In silico docking studies predicted that this compound could have a high binding affinity with key protein targets such as Prostaglandin-Endoperoxide Synthase 2 (PTGS2) and the Epidermal Growth Factor Receptor (EGFR), both of which are relevant in cancer pathways. mdpi.com This computational prediction was supported by in vitro experiments where the methanol extract demonstrated significant inhibition of DU-145 prostate cancer cell growth and downregulated the expression of EGFR and PTGS2. mdpi.com
These findings underscore a critical research avenue: the need for systematic investigation into the structure-activity relationships (SAR) of this class of compounds. Future work should focus on synthesizing a library of derivatives and screening them against specific biological targets to build a comprehensive understanding of how modifications to the bicyclic scaffold influence potency and selectivity. This will be essential for the rational design of new therapeutic agents.
Integration of Machine Learning and AI in the Design and Discovery of New Derivatives
One of the key applications of AI is in de novo drug design, where generative models like variational autoencoders (VAEs) and generative adversarial networks (GANs) can create new molecules with desired properties. harvard.edu These models can be trained on large datasets of known bioactive molecules to learn the underlying chemical patterns. For the this compound core, a generative model could be constrained to produce novel derivatives of this specific scaffold, exploring chemical space far more broadly and rapidly than traditional medicinal chemistry approaches. Algorithms like DeepScaffold, which uses a graph convolutional neural network, are specifically designed to generate new compounds based on a given cyclic skeleton. nih.gov
Predictive models for biological activity are another crucial application. By training ML models on existing SAR data, it may become possible to predict the activity of virtual compounds against specific targets before they are synthesized. This allows for the in silico screening of vast virtual libraries of this compound derivatives, focusing laboratory efforts only on the most promising candidates. nih.gov While direct application of these advanced computational tools to this specific bicyclic ketone is not yet widely reported, the methodologies are established and represent a clear and exciting future direction for research.
Table of Mentioned Compounds
Q & A
Q. What spectroscopic methods are critical for characterizing 9-oxabicyclo[3.3.1]nonan-2-one, and what key data should be observed?
Answer:
- Infrared (IR) Spectroscopy : A strong absorption at 1490 cm⁻¹ (C-O-C stretching) and 1030 cm⁻¹ (ether linkage) confirms the bicyclic ether framework .
- NMR Analysis :
- ¹H NMR : Peaks at δ 4.6 (2H, pseudo-triplet) and δ 3.95 (2H, triplet) indicate protons adjacent to the ether oxygen. Coupling constants (e.g., J = 5 Hz) reveal exo/endo stereochemistry .
- ¹³C NMR : Resonances for the ketone carbonyl (~210 ppm) and ether carbons (~70–80 ppm) are diagnostic .
Q. What are the most efficient synthetic routes to this compound?
Answer:
- Stepwise Elimination : Starting from endo,endo-2,6-diiodo-9-oxabicyclo[3.3.1]nonane (2 ), sequential elimination of HI using KOH in methanol yields the parent bicyclic ether. Monitoring via ¹H NMR ensures complete reaction (~4 days at 150°C) .
- Cyclopropane Annulation : Dirhodium(II)-catalyzed (3+3)-annulation of diazo carbonyl compounds with donor-acceptor cyclopropanes achieves high diastereoselectivity (>90%) in tetrahydrofuran .
Q. How does stereochemistry influence the reactivity of this compound derivatives?
Answer:
- Exo vs. Endo Substituents : Exo-substituted derivatives (e.g., 2,6-diiodo) exhibit reduced steric hindrance, favoring elimination reactions. Endo configurations hinder nucleophilic attacks due to bicyclic strain .
- Coupling Constants : J values (e.g., 5 Hz for exo-H) guide conformational analysis and reaction pathway predictions .
Advanced Research Questions
Q. How can solvent effects be exploited to control reaction outcomes in this compound synthesis?
Answer:
- Polar Solvents (THF, DMF) : Stabilize zwitterionic intermediates in dirhodium-catalyzed annulations, enhancing diastereoselectivity (>20:1 dr) .
- Protic vs. Aprotic Media : Methanol promotes HI elimination via SN2 mechanisms, while aprotic solvents favor radical pathways in allylic functionalization .
Q. What catalytic systems enable diastereoselective functionalization of the bicyclic framework?
Answer:
Q. What strategies are effective for allylic functionalization of 9-oxabicyclo[3.3.1]nonane derivatives?
Answer:
- N-Bromosuccinimide (NBS) : In CCl₄ with benzoyl peroxide, allylic bromination yields dibromo (4) and tribromo (5) derivatives. Selectivity depends on radical initiator concentration .
- Deuterium Labeling : NaBD₄ reduction of iodides introduces deuterium at axial positions, enabling mechanistic studies of elimination pathways .
Q. How can computational methods resolve contradictions in spectroscopic data interpretation?
Answer:
- DFT Calculations : Optimize molecular geometries to predict NMR chemical shifts (e.g., δ 4.6 for exo-H) and validate experimental assignments .
- CP MAS ¹³C NMR : Differentiates dynamic vs. static disorder in crystalline derivatives, resolving split signals (e.g., 1143–1148 cm⁻¹ for bicyclic ethers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
